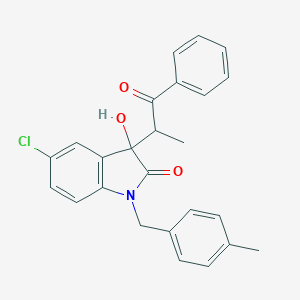
5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one is a chemical compound that has gained significant attention in recent years. It is a member of the indole family of compounds, which are known for their diverse biological activities.
作用機序
The mechanism of action of 5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one is not fully understood. However, it is thought to act by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. This inhibition leads to the accumulation of DNA damage, which ultimately results in cell death.
Biochemical and Physiological Effects:
In addition to its anticancer activity, 5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one has been found to have other biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant activity, as well as the ability to inhibit angiogenesis, the process by which new blood vessels are formed.
実験室実験の利点と制限
One advantage of using 5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one in lab experiments is its potent anticancer activity. This makes it a promising candidate for further development as an anticancer agent. However, one limitation is its complex synthesis method, which may make it difficult to produce in large quantities.
将来の方向性
There are several future directions for research on 5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one. One area of interest is the development of analogs with improved pharmacological properties, such as increased potency and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent for other diseases besides cancer. Finally, research on the synthesis method of this compound may lead to the development of more efficient and cost-effective methods for producing it.
In conclusion, 5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one is a promising compound with potent anticancer activity. Further research is needed to fully understand its mechanism of action and potential as a therapeutic agent for other diseases. The complex synthesis method and limitations in lab experiments make it a challenging compound to work with, but the potential benefits make it a worthwhile area of research.
合成法
The synthesis of 5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one is a complex process that involves several steps. The first step is the synthesis of 4-methylbenzyl chloride, which is then reacted with 3-hydroxyindole-2-one to form 4-methylbenzyl-3-hydroxyindole-2-one. This intermediate is then reacted with 1-(1-phenylpropan-2-yl)-1H-indole-2,3-dione to form the final product.
科学的研究の応用
Research on 5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one has primarily focused on its potential as an anticancer agent. Studies have shown that this compound has potent cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been found to induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle of cancer cells.
特性
製品名 |
5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one |
|---|---|
分子式 |
C25H22ClNO3 |
分子量 |
419.9 g/mol |
IUPAC名 |
5-chloro-3-hydroxy-1-[(4-methylphenyl)methyl]-3-(1-oxo-1-phenylpropan-2-yl)indol-2-one |
InChI |
InChI=1S/C25H22ClNO3/c1-16-8-10-18(11-9-16)15-27-22-13-12-20(26)14-21(22)25(30,24(27)29)17(2)23(28)19-6-4-3-5-7-19/h3-14,17,30H,15H2,1-2H3 |
InChIキー |
CGFKVWYQIACLEN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Cl)C(C2=O)(C(C)C(=O)C4=CC=CC=C4)O |
正規SMILES |
CC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Cl)C(C2=O)(C(C)C(=O)C4=CC=CC=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-chloro-3-hydroxy-1-methyl-3-[2-oxo-2-(4-propylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272088.png)
![5-chloro-3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B272090.png)
![5-chloro-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B272093.png)

![5-chloro-3-hydroxy-1-methyl-3-[2-(naphthalen-1-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272095.png)
![5-chloro-3-hydroxy-1-(1-naphthylmethyl)-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272097.png)
![3-hydroxy-4,6-dimethyl-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272099.png)
![5-chloro-3-[2-(3,5-dimethyl-1H-pyrazol-4-yl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272100.png)
![3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-butenyl]-5-chloro-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272105.png)
![5-chloro-3-hydroxy-1-(2-methylbenzyl)-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272106.png)
![3-[2-(5-bromo-2-thienyl)-2-oxoethyl]-5-chloro-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272107.png)
![5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272111.png)
![5-chloro-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272113.png)
![5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272114.png)